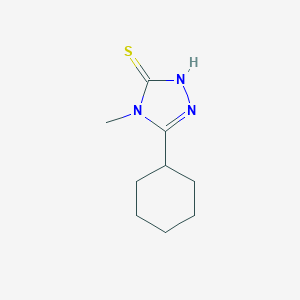

5-cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-cyclohexyl-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S/c1-12-8(10-11-9(12)13)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEGFTNWHBZPJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357724 | |

| Record name | 5-cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335220-81-0 | |

| Record name | 5-cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, research-level overview of the synthesis of 5-cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a privileged structure known for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document delineates a reliable and well-established multi-step synthetic pathway, beginning from accessible starting materials. It offers in-depth procedural details, mechanistic insights, characterization protocols, and critical safety considerations tailored for researchers, chemists, and professionals in the field of drug discovery.

Introduction and Synthetic Strategy

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a cornerstone of heterocyclic chemistry. The introduction of a thiol group at the C3 position and varied substituents at the N4 and C5 positions allows for fine-tuning of the molecule's steric and electronic properties, which in turn can modulate its biological activity.

The most prevalent and robust strategy for constructing this scaffold involves a two-stage process:

-

Formation of an Acylthiosemicarbazide Intermediate: This step involves the nucleophilic addition of a carboxylic acid hydrazide to an isothiocyanate.[3][4][5]

-

Base-Catalyzed Intramolecular Cyclization: The resulting acylthiosemicarbazide undergoes a dehydrative cyclization reaction in an alkaline medium to form the stable 1,2,4-triazole ring.[4][6][7]

This guide will focus on this specific pathway for the synthesis of this compound, a compound featuring a lipophilic cyclohexyl group at C5 and a methyl group at N4.

Overall Synthetic Workflow

The synthesis is a three-step process starting from cyclohexanecarboxylic acid.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Part 1: Synthesis of Cyclohexanecarboxylic Acid Hydrazide

The initial precursor, cyclohexanecarboxylic acid hydrazide, is prepared via a two-step sequence involving Fischer esterification followed by hydrazinolysis.[8][9] This is a standard and high-yielding route for converting carboxylic acids to their corresponding hydrazides.[10][11]

Step 1.1: Fischer Esterification of Cyclohexanecarboxylic Acid

-

Rationale: The carboxylic acid is first converted to its methyl ester. This is because the ester carbonyl is more electrophilic than the carboxylic acid carbonyl (once deprotonated), making it more susceptible to nucleophilic attack by hydrazine in the subsequent step. An acid catalyst, like sulfuric acid, is required to protonate the carbonyl oxygen, further activating it towards nucleophilic attack by methanol.

-

Procedure:

-

To a solution of cyclohexanecarboxylic acid (1 eq.) in methanol (10-20 eq.), add concentrated sulfuric acid (0.1-0.2 eq.) dropwise with cooling in an ice bath.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Pour the residue into ice-cold water and extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl cyclohexanecarboxylate, which can often be used in the next step without further purification.

-

Step 1.2: Hydrazinolysis of Methyl Cyclohexanecarboxylate

-

Rationale: Hydrazine hydrate acts as a potent nucleophile, attacking the ester carbonyl to form the desired hydrazide. A large excess of hydrazine hydrate is used to drive the reaction to completion and minimize the formation of diacylhydrazine side products.[8]

-

Procedure:

-

Dissolve the crude methyl cyclohexanecarboxylate (1 eq.) in ethanol.

-

Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC for the disappearance of the ester spot.

-

After completion, concentrate the reaction mixture under reduced pressure.

-

Cool the residue in an ice bath to precipitate the solid cyclohexanecarboxylic acid hydrazide.

-

Filter the solid product, wash with cold ethanol or ether, and dry under vacuum.

-

Part 2: Synthesis of 1-(Cyclohexanecarbonyl)-4-methylthiosemicarbazide

-

Rationale: This step involves the nucleophilic attack of the terminal nitrogen of the acid hydrazide onto the electrophilic carbon of methyl isothiocyanate. The reaction proceeds readily, typically in a protic solvent like ethanol, which facilitates proton exchange.[4][12]

-

Procedure:

-

Dissolve cyclohexanecarboxylic acid hydrazide (1 eq.) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add methyl isothiocyanate (1 eq.) to the solution.

-

Heat the reaction mixture under reflux for 4-6 hours.[4][13]

-

Upon cooling to room temperature, the thiosemicarbazide product will typically precipitate from the solution.

-

Filter the solid, wash with cold ethanol, and dry to obtain the pure intermediate.

-

Part 3: Synthesis of this compound

-

Rationale: The final step is an intramolecular cyclization facilitated by a strong base, such as sodium hydroxide. The base deprotonates one of the amide nitrogens, which then acts as an internal nucleophile, attacking the thione carbon (C=S). This is followed by the elimination of a water molecule to form the stable, aromatic triazole ring.[1][4][7] The reaction mixture is subsequently acidified to protonate the thiol group, causing the final product to precipitate.

-

Procedure:

-

Suspend the 1-(cyclohexanecarbonyl)-4-methylthiosemicarbazide (1 eq.) in an aqueous solution of sodium hydroxide (e.g., 2N or 8-10%).

-

Heat the mixture to reflux for 3-5 hours, during which the solid should dissolve as the cyclization proceeds.

-

Cool the resulting clear or yellowish solution to room temperature in an ice bath.

-

Slowly acidify the solution with a cold, dilute acid (e.g., 2N HCl or dilute acetic acid) until the pH is approximately 5-6.

-

A white or off-white precipitate of the target compound will form.

-

Filter the solid, wash thoroughly with cold water to remove any inorganic salts, and then dry.

-

The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified this compound.

-

Reaction Mechanism and Data

Mechanism of Base-Catalyzed Cyclization

Caption: Key steps in the base-catalyzed cyclization mechanism.

Reagent and Condition Summary

| Step | Key Reactants | Solvent | Key Conditions | Expected Yield |

| 1.1 | Cyclohexanecarboxylic Acid, Methanol | Methanol | H₂SO₄ (cat.), Reflux, 4-6 h | >90% |

| 1.2 | Methyl Cyclohexanecarboxylate, N₂H₄·H₂O | Ethanol | Reflux, 6-12 h | 80-90% |

| 2 | Acid Hydrazide, Methyl Isothiocyanate | Ethanol | Reflux, 4-6 h | 85-95% |

| 3 | Thiosemicarbazide Intermediate | Aqueous NaOH | Reflux, 3-5 h; then acidify with HCl | 75-85% |

Characterization and Analysis

Confirmation of the structure and purity of the final product is crucial. The following analytical techniques are recommended:

-

Melting Point: A sharp melting point is indicative of a pure compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should confirm the functional groups present. Key expected absorptions include:

-

~2930-2850 cm⁻¹: C-H stretching (cyclohexyl).

-

~2550-2650 cm⁻¹: S-H stretching (thiol, often weak and broad).[14]

-

~1600-1620 cm⁻¹: C=N stretching (triazole ring).

-

The disappearance of the strong C=O stretching band (~1650 cm⁻¹) from the thiosemicarbazide intermediate is a critical indicator of successful cyclization.[12]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show signals corresponding to the cyclohexyl protons (a complex multiplet in the ~1.1-2.5 ppm range), the N-methyl protons (a singlet around ~3.4-3.7 ppm), and a broad singlet for the N-H proton of the triazole ring (in the thione tautomer), which typically appears far downfield (~13-14 ppm).[14][15][16] The S-H proton signal can be variable and may exchange with solvent protons.

-

¹³C NMR: The spectrum will show signals for the cyclohexyl carbons, the N-methyl carbon, and two distinct signals for the triazole ring carbons: one for the C5 carbon attached to the cyclohexyl group and another for the C3 carbon, which will be in the characteristic C=S region (~165-170 ppm).[14][16][17]

-

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak ([M+H]⁺ or M⁺) corresponding to the calculated molecular weight of C₉H₁₅N₃S (197.30 g/mol ).

Safety and Handling

All synthetic procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

-

Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution, avoiding inhalation, ingestion, and skin contact.

-

Methyl Isothiocyanate: A lachrymator, toxic, and corrosive. It should be handled with care to prevent exposure.

-

Sulfuric Acid and Sodium Hydroxide: Highly corrosive. Handle with care to avoid severe burns.

-

Solvents: Ethanol and methanol are flammable. Ensure all heating is performed using heating mantles or oil baths, with no open flames nearby.

Conclusion

The synthesis of this compound can be reliably achieved through a well-documented, three-step sequence starting from cyclohexanecarboxylic acid. The pathway involves the formation of an acid hydrazide, its subsequent conversion to a thiosemicarbazide intermediate, and a final base-catalyzed cyclization. This guide provides the necessary experimental details, mechanistic rationale, and analytical confirmation methods to enable researchers to successfully synthesize this and structurally related compounds for further investigation in drug discovery and development programs.

References

-

Gudipati, R., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. Available at: [Link]

-

Zhumanova, A. A., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. KNRTU Bulletin. Available at: [Link]

-

Gudipati, R., et al. (2022). (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Available at: [Link]

-

Küçükgüzel, I., et al. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. Available at: [Link]

-

Isaeva, E. V., et al. (2018). (PDF) Reaction of diphenylphosphinal formic acid hydrazide with isothiocyanates. ResearchGate. Available at: [Link]

-

Moghadam, F. T., & Britton, R. (2018). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development. Available at: [Link]

-

Wadood, A., et al. (2022). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study. Pharmaceuticals. Available at: [Link]

-

Kochikyan, T. V., et al. (2010). ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. Russian Journal of Organic Chemistry. Available at: [Link]

-

Studzińska, S., et al. (2017). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chromatographic Science. Available at: [Link]

-

Fathalla, O. A., et al. (2014). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. Tropical Journal of Pharmaceutical Research. Available at: [Link]

-

El-Gazzar, A. A. (n.d.). Synthesis of isothiocyanates. Mansoura University. Available at: [Link]

-

Abd El‐Azim, M. H. M., et al. (2020). Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Journal of Heterocyclic Chemistry. Available at: [Link]

-

Al-Hourani, B. J. (2010). The reaction of acylhydrazides 1 with isothiocyanates 2 to prepare the starting acylthiosemicarbazides 3a–h. ResearchGate. Available at: [Link]

-

Al-Bayati, R. I. H., & Hussein, F. A. (2019). (PDF) synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. ResearchGate. Available at: [Link]

-

DeLuca, R. J. (2016). A New Procedure for Preparation of Carboxylic Acid Hydrazides. ResearchGate. Available at: [Link]

-

Ghoneim, A. A., & Mohamed, A. A. (2013). Synthesis of Some New 1,2,4-Triazole, 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

Bakht, M. A., & Islam, M. (2012). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc. Available at: [Link]

-

García, I., et al. (2018). (PDF) Structural Study of Three 1,2,4-triazole Derivatives Prepared by Oxidative Cyclization of Thiosemicarbazides. ResearchGate. Available at: [Link]

-

Al-Adilee, K. J., & Al-Gburi, R. M. H. (2018). Synthesis and Characterization of the Triazole Derived from Thiosemicarbazide, 4-Amino-5-Phenyl-4H-1,2,4. Iraqi Journal of Science. Available at: [Link]

- Achgill, R. K., & Call, L. W. (1989). Improved synthesis of 4-methyl-3-thiosemicarbazide. Google Patents.

-

Gökçe, M., et al. (2019). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

-

Gudipati, R., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Center for Biotechnology Information. Available at: [Link]

-

Osipyan, A. O., et al. (2021). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules. Available at: [Link]

-

Achgill, R. K., & Call, L. W. (1994). Improved synthesis of 4-methyl-3-thiosemicarbazide. European Patent Office. Available at: [Link]

-

Kumari, S., & Singh, R. V. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. Available at: [Link]

-

Al-Janabi, A. H. H. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Bhat, M. A., et al. (2014). Synthesis and antitumor activity of 4-cyclohexyl/aryl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. Medicinal Chemistry Research. Available at: [Link]

Sources

- 1. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 2. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. osti.gov [osti.gov]

- 10. researchgate.net [researchgate.net]

- 11. rjptonline.org [rjptonline.org]

- 12. orientjchem.org [orientjchem.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its IUPAC nomenclature, detailed structure, a robust synthesis protocol, and its potential applications in drug discovery and development, all grounded in established scientific principles.

Introduction: The Prominence of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a cornerstone in the development of therapeutic agents, demonstrating a remarkable spectrum of biological activities. This five-membered heterocycle, containing three nitrogen atoms, serves as a versatile pharmacophore in numerous approved drugs and clinical candidates. Its prevalence in medicine stems from its unique electronic properties, metabolic stability, and its capacity to engage in various non-covalent interactions with biological targets, such as hydrogen bonding.

Derivatives of 1,2,4-triazole are known to exhibit a wide array of pharmacological effects, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic properties. The incorporation of a thiol group at the 3-position, along with various substituents at the 4- and 5-positions, allows for fine-tuning of the molecule's steric and electronic properties, thereby influencing its biological activity and pharmacokinetic profile.

IUPAC Name and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for the target compound is This compound . The structure is characterized by a 1,2,4-triazole core with a cyclohexyl group attached to carbon C5, a methyl group to nitrogen N4, and a thiol group to carbon C3.

The molecule can exist in tautomeric forms, predominantly the thiol and thione forms, due to proton migration. The thione form is named 5-cyclohexyl-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione . The equilibrium between these two forms can be influenced by the solvent and the solid-state packing. In many biological systems, the thiol form is considered the active species.

Key Structural Features:

| Feature | Description |

| Core Heterocycle | 4H-1,2,4-triazole |

| Substituent at C5 | Cyclohexyl group |

| Substituent at N4 | Methyl group |

| Substituent at C3 | Thiol (-SH) group |

| Molecular Formula | C₉H₁₅N₃S[1] |

| Molecular Weight | 197.30 g/mol [1] |

| CAS Number | 335220-81-0[1] |

Below is a 2D representation of the chemical structure of this compound.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 1-(Cyclohexanecarbonyl)-4-methylthiosemicarbazide

This initial step involves the nucleophilic addition of cyclohexanecarboxylic acid hydrazide to the electrophilic carbon of methyl isothiocyanate.

Materials:

-

Cyclohexanecarboxylic acid hydrazide

-

Methyl isothiocyanate

-

Ethanol (absolute)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of cyclohexanecarboxylic acid hydrazide in absolute ethanol.

-

To this solution, add one equivalent of methyl isothiocyanate dropwise at room temperature with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The precipitated product, 1-(cyclohexanecarbonyl)-4-methylthiosemicarbazide, is collected by filtration.

-

Wash the solid product with cold ethanol and dry it under vacuum.

Step 2: Cyclization to this compound

The synthesized thiosemicarbazide intermediate undergoes intramolecular cyclization in the presence of a base to form the desired 1,2,4-triazole ring.

Materials:

-

1-(Cyclohexanecarbonyl)-4-methylthiosemicarbazide

-

Sodium hydroxide (aqueous solution, e.g., 2M)

-

Hydrochloric acid (concentrated)

-

Water

Procedure:

-

Suspend the 1-(cyclohexanecarbonyl)-4-methylthiosemicarbazide in an aqueous solution of sodium hydroxide (e.g., 2M) in a round-bottom flask.

-

Heat the mixture to reflux for 4-6 hours with vigorous stirring. The solid will gradually dissolve as the cyclization proceeds.

-

After the reflux period, cool the reaction mixture to room temperature in an ice bath.

-

Acidify the clear solution carefully with concentrated hydrochloric acid to a pH of approximately 5-6. This will cause the product to precipitate out of the solution.

-

Collect the solid precipitate by filtration, wash it thoroughly with cold water to remove any inorganic impurities, and then dry it completely.

-

For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture.

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques. Based on data from analogous compounds, the following spectral characteristics are expected:

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | A singlet in the downfield region (δ 13-14 ppm) corresponding to the SH proton. A multiplet for the cyclohexyl protons. A singlet for the methyl protons. |

| ¹³C NMR | A signal for the C=S carbon in the thione tautomer. Signals corresponding to the carbons of the cyclohexyl and methyl groups. |

| IR Spectroscopy | A broad absorption band for the N-H stretching vibration (in the thione form). A characteristic absorption for the C=S bond. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound. |

Potential Applications in Drug Discovery

The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities. While specific studies on this compound are not extensively reported, its structural features suggest potential applications in several therapeutic areas.

-

Antimicrobial and Antifungal Activity: Many 1,2,4-triazole derivatives exhibit potent activity against various strains of bacteria and fungi. The presence of the thiol group and the lipophilic cyclohexyl moiety may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

-

Anticancer Activity: The triazole ring is a key component of several anticancer drugs. These compounds can act through various mechanisms, including the inhibition of kinases or other enzymes involved in cell proliferation.

-

Anti-inflammatory Activity: Certain substituted triazoles have demonstrated anti-inflammatory properties, potentially by inhibiting the production of pro-inflammatory cytokines.

-

Corrosion Inhibition: Triazole derivatives are also utilized in industrial applications as effective corrosion inhibitors for various metals.

Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its potential as a lead compound for the development of new therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of this compound, including its IUPAC name, structure, a reliable synthesis protocol, and potential applications. The synthetic route, based on the cyclization of a thiosemicarbazide precursor, is a robust and versatile method for obtaining this class of compounds. The diverse biological activities associated with the 1,2,4-triazole scaffold underscore the potential of this molecule as a valuable building block for future drug discovery and development efforts.

References

-

Chabchoub, F., et al. (2016). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules, 21(9), 1123. [Link]

- Dobosz, M., Pitucha, M., Dybala, I., & Koziol, A. E. (2003). Cyclization of Semicarbazide Derivatives of 3‐Methyl‐5‐thioxo‐4,5‐dihydro‐1H‐1,2,4‐triazole‐4‐acetic Acid. ChemInform, 34(31).

- Elmoghayar, M. R. H., et al. (1984). The reaction of isothiocyanates with 2‐cyanoethanoic acid hydrazide. A novel synthesis of 1,3,4‐thiadiazoles. Journal of Heterocyclic Chemistry, 21(5), 1477-1479.

-

Kaplaushenko, A., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharma-synthesis, 2(2), 56-65. [Link]

-

Kucukguzel, I., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(12), 1059-1067. [Link]

- Mali, R. K., et al. (2012). Synthesis and antimicrobial activity of some new 1, 2, 4-triazole derivatives. Journal of the Serbian Chemical Society, 77(10), 1361-1369.

-

PrepChem. (2023). Synthesis of 4-Methyl-1-(2-naphthoyl)thiosemicarbazide. Retrieved from [Link]

- Shcherbyna, R., et al. (2022). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 825-836.

-

Wikipedia. (2023). 4-Methyl-3-thiosemicarbazide. Retrieved from [Link]

- Zareef, M., et al. (2007). Synthesis and characterization of some new 1, 2, 4-triazole-3-thiones. Journal of the Chinese Chemical Society, 54(4), 1033-1038.

Sources

An In-depth Technical Guide to 5-cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol (CAS No. 38942-56-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document delineates its chemical identity, synthesis, and characterization, and explores its multifaceted applications. With full editorial control, this guide is structured to offer a logical and in-depth narrative, grounded in scientific integrity and supported by authoritative references. It is intended to serve as a valuable resource for professionals engaged in drug discovery, chemical synthesis, and materials development.

Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for conferring a wide array of pharmacological activities upon molecules that contain it.[1][2] The introduction of a thiol group at the 3-position and various substituents at the N-4 and C-5 positions allows for extensive chemical diversity and modulation of biological and physicochemical properties. These modifications can lead to compounds with antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[3][4] this compound, the subject of this guide, embodies this structural paradigm and has emerged as a compound with notable potential in both therapeutic and industrial applications.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of this compound is paramount for its effective application and further development.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 38942-56-2 | [5] |

| Molecular Formula | C₉H₁₅N₃S | [5] |

| Molecular Weight | 197.30 g/mol | [5] |

| IUPAC Name | 4-cyclohexyl-5-methyl-4H-1,2,4-triazole-3-thiol | [5] |

| Alternative Names | 4-Cyclohexyl-5-methyl-2,4-dihydro-1,2,4-triazole-3-thione | [5] |

| InChI Key | TVUFIKOJYIKYPF-UHFFFAOYSA-N | [5] |

It is important to recognize the thione-thiol tautomerism inherent to this class of compounds. The equilibrium between the thiol (-SH) and thione (=S) forms can be influenced by the solvent and pH, which in turn can affect its chemical reactivity and biological interactions.

Diagram 1: Thione-Thiol Tautomerism

Caption: Tautomeric equilibrium between the thiol and thione forms.

Synthesis and Mechanistic Insights

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process, typically involving the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide intermediate.[1][6] This approach offers a reliable and versatile route to the target compound.

General Synthetic Strategy

The synthesis of this compound generally proceeds through a two-step sequence:

-

Formation of the Thiosemicarbazide Intermediate: Reaction of a suitable hydrazide with an isothiocyanate.

-

Cyclization: Base-catalyzed intramolecular dehydrative cyclization of the resulting thiosemicarbazide.

Diagram 2: General Synthesis Workflow

Caption: High-level overview of the synthesis process.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols and can be adapted for the specific synthesis of the title compound.

Step 1: Synthesis of 1-Acetyl-4-cyclohexylthiosemicarbazide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve acetic hydrazide (1 equivalent) in absolute ethanol.

-

Reagent Addition: To this solution, add cyclohexyl isothiocyanate (1 equivalent).

-

Reaction Conditions: The reaction mixture is heated under reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazide intermediate.

Step 2: Synthesis of this compound

-

Reaction Setup: The 1-acetyl-4-cyclohexylthiosemicarbazide (1 equivalent) is suspended in an aqueous solution of a base, such as sodium hydroxide (e.g., 2N NaOH).

-

Cyclization: The mixture is heated under reflux for 6-8 hours. The intramolecular cyclization is driven by the nucleophilic attack of the nitrogen on the carbonyl carbon, followed by dehydration.

-

Work-up: After cooling, the solution is filtered to remove any unreacted starting material. The filtrate is then acidified with a dilute acid (e.g., HCl) to a pH of approximately 5-6.

-

Isolation and Purification: The precipitated product is filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Peaks/Signals |

| FT-IR (KBr, cm⁻¹) | ~3200 (N-H), ~2550 (S-H, weak), ~1600 (C=N), ~1280 (C=S) |

| ¹H-NMR (DMSO-d₆, δ ppm) | 13.0-14.0 (s, 1H, SH/NH), ~4.3 (m, 1H, CH-N cyclohexyl), ~2.3 (s, 3H, CH₃), 1.0-2.0 (m, 10H, cyclohexyl) |

| ¹³C-NMR (DMSO-d₆, δ ppm) | ~167 (C=S), ~150 (C=N), ~57 (CH-N), ~30, ~25, ~24 (cyclohexyl CH₂), ~11 (CH₃) |

| Mass Spectrometry (EI) | m/z 197 [M]⁺ |

Note: The exact chemical shifts and absorption frequencies may vary depending on the solvent and experimental conditions.

Applications and Biological Significance

Derivatives of the 1,2,4-triazole-3-thiol scaffold have demonstrated a broad spectrum of biological activities and industrial applications.

Medicinal Chemistry and Drug Development

-

Anticancer Properties: Research indicates that some derivatives of 1,2,4-triazoles, including those with structures analogous to the title compound, may possess anticancer properties.[5] Their mechanism of action can involve the inhibition of specific enzymes or the induction of apoptosis in cancer cells.[4]

-

Anti-inflammatory Activity: Compounds containing the 1,2,4-triazole moiety have been shown to exhibit anti-inflammatory activity, potentially through the inhibition of pro-inflammatory markers.[5]

-

Antimicrobial and Antifungal Activity: The triazole core is a well-known pharmacophore in antifungal agents. The thiol group can enhance this activity and also confer antibacterial properties.[4]

Industrial Applications

-

Corrosion Inhibitors: this compound is utilized in the formulation of corrosion inhibitors.[5] The nitrogen and sulfur atoms can coordinate with metal surfaces, forming a protective layer that prevents corrosion.

-

Lubricant Additives: It can also be employed as an additive in lubricants, where it can improve the anti-wear and extreme pressure properties of the lubricant.[5]

Conclusion and Future Perspectives

This compound is a versatile molecule with a well-defined synthetic pathway and a range of promising applications. Its structural features make it an attractive scaffold for further derivatization in the pursuit of novel therapeutic agents with enhanced potency and selectivity. Future research should focus on exploring the structure-activity relationships of its derivatives, elucidating their precise mechanisms of action, and developing them for clinical and industrial use. The self-validating nature of the described synthetic protocols, coupled with robust analytical characterization, provides a solid foundation for such endeavors.

References

-

Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (URL: [Link])

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (URL: [Link])

-

Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. (URL: [Link])

-

(PDF) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (URL: [Link])

Sources

Biological activity of 5-cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the Biological Activity of 5-cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol

Executive Summary

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, antifungal, anticancer, and enzyme-inhibiting properties.[3][4][5][6] This guide focuses on a specific, yet underexplored, derivative: this compound. While direct research on this exact molecule is nascent, this document synthesizes available data on structurally related analogues to build a comprehensive profile of its predicted biological activities and potential mechanisms of action. By examining the roles of the key structural motifs—the 1,2,4-triazole core, the lipophilic cyclohexyl group, the N4-methyl substituent, and the reactive 3-thiol group—we can project its potential as a candidate for drug discovery. This guide provides researchers and drug development professionals with a foundational understanding, detailing relevant synthetic strategies, postulated mechanisms, and robust protocols for its comprehensive biological evaluation.

The 1,2,4-Triazole Scaffold: A Hub of Pharmacological Activity

The five-membered heterocyclic ring system of 1,2,4-triazole is a bioisostere for esters and amides, capable of participating in hydrogen bonding and other non-covalent interactions, yet it is metabolically stable. This combination of properties has made it a central component in numerous FDA-approved drugs. Derivatives have been successfully developed as potent agents against a variety of diseases.[2][5] The versatility of the triazole ring allows for substitution at multiple positions, enabling fine-tuning of steric, electronic, and lipophilic properties to optimize pharmacological activity and selectivity. The incorporation of a thiol group at the 3-position is particularly significant, as the thiol (-SH) can exist in tautomeric equilibrium with the thione (C=S) form, providing a key interaction point for biological targets.[6][7]

Synthesis and Physicochemical Profile

General Synthetic Pathway

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in organic chemistry, typically involving the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide intermediate.[8][9] The specific synthesis of this compound would logically follow this multi-step pathway.

The rationale for this pathway is its efficiency and modularity. Starting from a readily available carboxylic acid (cyclohexanecarboxylic acid), the scaffold is built sequentially, allowing for the introduction of diverse substituents at the N-4 and C-5 positions. The final cyclization step, driven by the removal of a water molecule in a basic medium, is a thermodynamically favorable ring formation.

Caption: General workflow for the synthesis of the target compound.

Key Structural Features and Predicted Properties

-

1,2,4-Triazole Core: Provides the rigid heterocyclic scaffold and sites for hydrogen bonding.

-

5-Cyclohexyl Group: This bulky, lipophilic group is expected to increase the molecule's affinity for hydrophobic pockets in target proteins and enhance membrane permeability.

-

4-Methyl Group: A small alkyl substituent at the N-4 position influences the electronic properties and steric profile of the molecule, potentially directing its binding orientation.

-

3-Thiol/Thione Group: This is the most reactive functional group. The thiol (-SH) moiety is nucleophilic and can form covalent bonds with biological targets, such as cysteine residues in enzyme active sites, or chelate metal ions crucial for enzyme function.[7] This dual existence as thiol and thione tautomers is critical to its biological activity.[5]

Profile of Biological Activity: An Evidence-Based Projection

Given the lack of extensive studies on the title compound, its biological profile is projected from the activities of structurally similar 1,2,4-triazole-3-thiol derivatives.

Enzyme Inhibition

The 1,2,4-triazole scaffold is prominent in various enzyme inhibitors.[1][2]

-

α-Glucosidase and α-Amylase Inhibition: These enzymes are key targets in managing type 2 diabetes. Numerous 1,2,4-triazole derivatives have demonstrated potent inhibitory activity against them, in some cases exceeding that of the standard drug, acarbose.[10][11] The mechanism often involves interaction with the enzyme's active site, preventing carbohydrate metabolism.

-

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used to treat Alzheimer's disease. Triazole derivatives have been synthesized that show high inhibitory potential against these enzymes, suggesting a role in managing neurological disorders.[10][12]

The presence of the cyclohexyl group in the target molecule could enhance binding to hydrophobic domains within these enzymes, making it a promising candidate for evaluation.

Antimicrobial and Antifungal Activity

A significant body of research highlights the potent antimicrobial and antifungal properties of 1,2,4-triazole-3-thiones.[13]

-

Antibacterial Activity: Derivatives have shown high activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Pseudomonas aeruginosa).[3][14][15] The mechanism is often linked to the inhibition of essential microbial enzymes like glucosamine-6-phosphate synthase, which is involved in cell wall synthesis.[3]

-

Antifungal Activity: The triazole core is famously the basis for azole antifungal drugs (e.g., fluconazole).[6] Many novel 1,2,4-triazole-thioether derivatives have shown potent, broad-spectrum antifungal activity against various plant pathogens, in some cases superior to commercial fungicides.[5][16][17]

Table 1: Antibacterial Activity of Selected 1,2,4-Triazole-3-thiol Derivatives

| Compound Structure/Class | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Nalidixic acid-based triazole-azomethines | P. aeruginosa | 16 | [3] |

| 4-(4-bromophenyl)-5-(4-chlorophenyl)-triazole-thiones | B. subtilis | 31.25 | [3] |

| 4,5-disubstituted-1,2,4-triazole-3-thiols | S. aureus | Active | [8] |

| S-substituted 1,2,4-triazole-3-thiols | E. coli, S. aureus, P. aeruginosa | 31.25 - 62.5 |[18] |

Anticancer and Cytotoxic Potential

The search for novel anticancer agents has led to the investigation of 1,2,4-triazole derivatives, which have shown promising cytotoxicity against various cancer cell lines.[19][20][21]

-

Cytotoxicity: Related compounds have demonstrated moderate to high cytotoxicity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines.[19][22] Some derivatives show enhanced selectivity for cancer cells over normal fibroblasts.[7][19]

-

Antitumor Activity: In vitro screening against human hepatoma cell lines (HepG2) revealed that many 4-cyclohexyl/aryl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones exert a potent cytotoxic and antiproliferative effect.[20]

Postulated Mechanisms of Action

The biological activity of this compound is likely multifaceted, stemming from its key structural features. A primary postulated mechanism involves the nucleophilic thiol group.

Covalent Enzyme Inhibition: The thiol group can act as a potent nucleophile, forming covalent disulfide bonds with cysteine residues within the active or allosteric sites of target enzymes. This irreversible or slowly reversible binding can lead to potent and sustained inhibition of enzyme function, a mechanism crucial in many drug actions.[7]

Caption: Postulated covalent inhibition mechanism via the thiol group.

Methodologies for Biological Evaluation

To empirically determine the biological activity of this compound, a series of standardized in vitro assays are required.

Protocol: In Vitro Antibacterial Susceptibility (Agar Well Diffusion)

This method provides a qualitative and semi-quantitative assessment of antibacterial activity. Its trustworthiness stems from its direct visualization of growth inhibition.

-

Preparation: Prepare Mueller-Hinton agar plates. A standardized inoculum (0.5 McFarland) of the test bacterium (e.g., S. aureus, E. coli) is uniformly swabbed onto the agar surface.

-

Well Creation: Sterile wells (6 mm diameter) are punched into the agar.

-

Compound Loading: A specific volume (e.g., 100 µL) of the test compound, dissolved in a non-inhibitory solvent like DMSO to a known concentration (e.g., 1 mg/mL), is added to each well.[8][14]

-

Controls: A well with the solvent (DMSO) serves as a negative control, and a well with a standard antibiotic (e.g., streptomycin) serves as a positive control.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Analysis: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger diameter indicates greater antibacterial activity.

Protocol: MTT Assay for In Vitro Cytotoxicity Assessment

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability and proliferation. It is a cornerstone of anticancer drug screening.[19]

Caption: Experimental workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of ~5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the triazole compound. Include untreated cells (negative control) and cells treated with a standard cytotoxic drug (e.g., cisplatin) as a positive control.[23]

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

-

Analysis: Cell viability is expressed as a percentage relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value is calculated by plotting viability against compound concentration.

Data Summary and Future Directions

While quantitative data for the specific title compound is not yet published, the extensive research on its analogues provides a strong rationale for its investigation.

Table 2: Projected Activity Profile and Research Targets

| Biological Activity | Predicted Potential | Key Structural Rationale | Recommended Next Steps |

|---|---|---|---|

| Anticancer | High | Lipophilic cyclohexyl group for hydrophobic interactions; Thiol for covalent binding. | Screen against NCI-60 cell line panel; MTT assays on melanoma, breast, and liver cancer lines.[19][20] |

| Antifungal | High | Triazole core is a known fungiphore; Thiol group offers additional interaction. | In vitro screening against pathogenic fungi like Candida albicans and Aspergillus niger.[4][5] |

| Enzyme Inhibition | Moderate to High | General activity of the triazole class against hydrolases. | Test against α-glucosidase, acetylcholinesterase, and butyrylcholinesterase.[10][12] |

| Antibacterial | Moderate | Proven activity of the triazole-thiol scaffold. | MIC determination against a panel of Gram-positive and Gram-negative bacteria.[3][18] |

Future Directions: The logical next step is the targeted synthesis and comprehensive biological screening of this compound. Structure-activity relationship (SAR) studies, involving modification of the cyclohexyl and methyl groups, would further elucidate the key determinants of its activity. Advanced studies should focus on identifying the specific molecular target(s) through techniques like thermal shift assays or affinity chromatography, followed by in vivo evaluation in relevant animal models to assess efficacy and safety.

References

Click to expand

- Akhtar, T., Zafar, W., & Sumrra, S. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives.

- Akhtar, T., Zafar, W., & Sumrra, S. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives.

-

Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (n.d.). PMC - NIH. [Link]

-

The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). NIH. [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). MDPI. [Link]

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). PMC. [Link]

-

Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. (2021). Science and Innovation. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. [Link]

-

Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (n.d.). ACS Publications. [Link]

-

The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (n.d.). Semantic Scholar. [Link]

-

Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. (2019). International Journal of Green Pharmacy (IJGP). [Link]

-

The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2025). ResearchGate. [Link]

-

Dual α-amylase and α-glucosidase inhibition by 1,2,4-triazole derivatives for diabetes treatment. (2025). ResearchGate. [Link]

-

Synthesis, cytotoxicity and effects of some 1,2,4-triazole and 1,3,4-thiadiazole derivatives on immunocompetent cells. (n.d.). PubMed. [Link]

-

Synthesis, cytotoxicity and effects of some 1,2,4-triazole and 1,3,4-thiadiazole derivatives on immunocompetent cells. (2025). ResearchGate. [Link]

-

Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. (n.d.). PMC - NIH. [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). MDPI. [Link]

-

Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. (n.d.). MDPI. [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). PMC - PubMed Central. [Link]

-

The search for new biologically active substances among derivatives of 3-mercapto-4-amino-5-cyclohexyl-1,2,4-triazole(4h). (2013). Science and Innovation. [Link]

-

Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. (2021). Semantic Scholar. [Link]

-

Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. (n.d.). Asian Journal of Chemistry. [Link]

-

Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). Advances in Microbiology. [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. [Link]

-

Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (n.d.). Oriental Journal of Chemistry. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). KTU AVES. [Link]

-

Synthesis and antitumor activity of 4-cyclohexyl/aryl-5-(pyridin-4- yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. (n.d.). ResearchGate. [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). NIH. [Link]

-

Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1][2][19]triazole-6(5H)-ones as Possible Anticancer Agents. (n.d.). PMC - PubMed Central. [Link]

-

Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Ginekologia i Poloznictwo. [Link]

-

Design, Synthesis, in vitro and in silico Study of 5-(Methylthio)-4-(H)-1,2,4-triazole-2-amine and its Derivatives. (2023). ResearchGate. [Link]

-

Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. (n.d.). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sjr.isp.edu.pk [sjr.isp.edu.pk]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. benchchem.com [benchchem.com]

- 8. scirp.org [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. greenpharmacy.info [greenpharmacy.info]

- 15. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 16. Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 19. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones as Possible Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] Accurate structural elucidation is paramount for drug discovery and development, and NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This document serves as a predictive reference for researchers, scientists, and drug development professionals involved in the synthesis and characterization of this compound class. It details the theoretical basis for the expected chemical shifts and coupling patterns and provides a validated experimental protocol for data acquisition.

Introduction and Molecular Structure Analysis

This compound is a heterocyclic compound featuring a central 4H-1,2,4-triazole ring. This ring is substituted at the C5 position with a cyclohexyl group, at the N4 position with a methyl group, and at the C3 position with a thiol group. The molecule exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form often predominating in the solid state and in solution, which significantly influences the NMR spectra. For the purpose of this guide, we will consider the spectral features arising from this tautomerism, particularly for the triazole ring carbons and the labile thiol proton.

The structural complexity arises from the combination of an aliphatic, flexible cyclohexyl ring, a planar aromatic triazole system, and functional groups with distinct electronic properties (N-methyl and thiol/thione). A systematic breakdown of the molecule into its constituent proton and carbon environments is essential for accurate spectral prediction.

To facilitate discussion, the atoms are numbered as shown in the diagram below.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to display four distinct groups of signals corresponding to the thiol, N-methyl, cyclohexyl methine, and cyclohexyl methylene protons. The exact chemical shifts can be influenced by the choice of solvent, concentration, and temperature.[3][4]

Thiol Proton (SH)

The proton of the thiol group is acidic and subject to rapid chemical exchange. Its chemical shift is highly variable and dependent on solvent, temperature, and concentration due to hydrogen bonding effects.[3] In a non-polar solvent like CDCl₃, the signal may be broad and difficult to observe. However, in a hydrogen-bond-accepting solvent such as DMSO-d₆, the proton exchange is slowed, and the signal typically appears as a broad singlet at a very downfield position.[5][6] For analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, this peak is often observed in the range of δ 12.9–14.0 ppm .[1][7]

N-Methyl Protons (N4-CH₃)

The three protons of the methyl group attached to the N4 position of the triazole ring are chemically equivalent and will appear as a sharp singlet. Due to the deshielding effect of the adjacent nitrogen atom, this signal is expected to appear in the range of δ 3.5–3.8 ppm .

Cyclohexyl Protons (Cyc-H)

The eleven protons on the cyclohexyl ring are not all chemically equivalent.

-

Methine Proton (H1'): The single proton on the carbon directly attached to the triazole ring (C1') is the most deshielded of the aliphatic protons due to the anisotropic effect of the aromatic triazole ring. It is expected to appear as a complex multiplet, likely a triplet of triplets, in the range of δ 3.0–3.5 ppm .

-

Methylene Protons (H2', H3', H4', H5', H6'): The remaining ten protons on the five methylene carbons of the cyclohexyl ring will produce a series of complex, overlapping multiplets in the upfield region of the spectrum, typically between δ 1.1–2.2 ppm .[8][9] Differentiating the axial and equatorial protons would require advanced 2D NMR techniques.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | Broad Singlet | 1H | SH | Acidic proton, deshielded by thione tautomer and H-bonding with solvent.[1][7] |

| ~3.6 | Singlet | 3H | N-CH₃ | Deshielded by adjacent nitrogen atom. |

| ~3.2 | Multiplet | 1H | H1' (Cyclohexyl) | Deshielded by attached triazole ring. |

| 1.1–2.2 | Multiplets | 10H | H2', H3', H4', H5', H6' | Standard aliphatic region for cyclohexyl protons.[8][9] |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the two unique carbons of the triazole ring, the N-methyl carbon, and the four chemically non-equivalent carbons of the cyclohexyl ring (due to symmetry).

Triazole Carbons (C3 and C5)

The two carbons within the triazole ring are significantly deshielded and appear far downfield.

-

C3 (C=S): This carbon is attached to the sulfur atom and two nitrogen atoms. In its thione tautomeric form, it bears significant C=S double bond character, making it the most deshielded carbon in the molecule. It is predicted to appear in the range of δ 165–170 ppm .

-

C5: This carbon, attached to the cyclohexyl group and two nitrogen atoms, is also highly deshielded and is expected to resonate in the region of δ 148–155 ppm .

N-Methyl Carbon (N4-CH₃)

The carbon of the N-methyl group is shielded relative to the ring carbons and is expected to appear at approximately δ 30–35 ppm .

Cyclohexyl Carbons (Cyc-C)

Due to the plane of symmetry bisecting the C1'-C4' bond, the six carbons of the cyclohexyl ring will give rise to four distinct signals.

-

C1': The carbon directly bonded to the triazole ring will be the most deshielded of the aliphatic carbons, predicted to be in the range of δ 55–60 ppm .

-

C2'/C6': These two equivalent carbons are expected around δ 30–35 ppm .

-

C3'/C5': These two equivalent carbons are predicted to appear around δ 25–28 ppm .

-

C4': This carbon, furthest from the substituent, will be the most shielded, resonating at approximately δ 24–26 ppm .[10]

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ ppm) | Assignment | Rationale |

| ~167 | C3 (C=S) | Thione carbon, highly deshielded by sulfur and adjacent nitrogens.[11] |

| ~152 | C5 | Aromatic carbon in a heteroaromatic ring.[12] |

| ~58 | C1' (Cyclohexyl) | Aliphatic carbon attached to an electronegative heteroaromatic ring. |

| ~32 | N-CH₃ | Methyl carbon attached to nitrogen. |

| ~31 | C2'/C6' (Cyclohexyl) | Standard aliphatic carbon region. |

| ~26 | C3'/C5' (Cyclohexyl) | Standard aliphatic carbon region. |

| ~25 | C4' (Cyclohexyl) | Most shielded cyclohexyl carbon.[10] |

Experimental Protocol for NMR Analysis

To ensure high-quality, reproducible data, the following protocol is recommended. This system is self-validating through the use of a deuterated solvent with a known residual peak and an internal standard.

Materials and Equipment

-

This compound (5-10 mg)

-

Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

-

Tetramethylsilane (TMS) or reference to residual solvent peak

-

5 mm NMR tubes

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Procedure

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the title compound into a clean, dry vial.

-

Dissolution: Add ~0.6 mL of DMSO-d₆ to the vial. DMSO-d₆ is the solvent of choice as it effectively dissolves the compound and slows the exchange of the labile thiol proton, allowing for its observation.[5][6]

-

Homogenization: Gently vortex the sample until the compound is fully dissolved. A clear, homogeneous solution should be obtained.

-

Transfer: Carefully transfer the solution into a 5 mm NMR tube.

-

Referencing: The spectrum will be referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H; δ ~39.52 ppm for ¹³C).[13][14] Alternatively, a small drop of TMS (δ 0.00 ppm) can be added as an internal standard.[15]

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum, typically using 16-32 scans with a relaxation delay of 1-2 seconds.

-

Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required, especially to observe the quaternary C3 and C5 signals.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and calibrate the chemical shift scale using the reference signal.

Caption: Standard workflow for NMR-based structural confirmation.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined analysis of its ¹H and ¹³C NMR spectra. Key identifying features include the highly deshielded thiol proton signal above δ 13 ppm (in DMSO-d₆), the two downfield quaternary carbon signals of the triazole ring (C3 and C5), the sharp N-methyl singlet, and the characteristic multiplet patterns of the cyclohexyl group. The predictive data and experimental protocol provided in this guide offer a robust framework for researchers to verify the synthesis and purity of this and related heterocyclic compounds, facilitating further investigation into their chemical and biological properties.

References

- BenchChem. (2025). Spectroscopic Analysis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide. Benchchem.

- Bekircan, O., & Küçükoğlu, M. (2007).

- BenchChem. (2025). Confirming the Structure of Cyclohexyl Benzoate: A Comparative Guide Using 1H and 13C NMR Spectroscopy. Benchchem.

- ResearchGate. (2004).

- Gürsoy, E., & Güzeldemirci, N. U. (2007).

- University of Potsdam. Chemical shifts.

- Duddeck, H., Korek, U., & Drabowicz, J. (1986). 1H, 13C, 17O and 33S NMR investigation of some cyclohexyl phenyl sulphides, sulphoxides and sulphones. Semantic Scholar.

- The Royal Society of Chemistry. (2024).

- SpectraBase. (2025). 4-Methyl-4H-1,2,4-triazole-3-thiol - Optional[FTIR] - Spectrum.

- Reddit. (2017). Will a proton will disappear from an NMR spectrum if directly bonded to Sn?.

- ChemicalBook. 1,2,4-Triazole(288-88-0) 1H NMR spectrum.

- National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.

- AIP Publishing. (2018).

- American Chemical Society. (2020).

- Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene C6h10.

- Scribd.

- Al-blewi, F. F., et al. (2022). New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents. MDPI.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

- Singh, V. K., et al. (2019). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry.

- Indus Journal of Bioscience Research. (2025).

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.

- Oregon State University. (2022). 13C NMR Chemical Shift.

- Santa Cruz Biotechnology. 4-cyclohexyl-5-({[3-(trifluoromethyl)phenyl]amino}methyl)-4H-1,2,4-triazole-3-thiol.

- Popiołek, Ł., et al. (2023).

- Indian Academy of Sciences. Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy.

- Sigma-Aldrich. 5-cyclohexyl-4-((3-methylbenzylidene)amino)-4h-1,2,4-triazole-3-thiol.

- SpectraBase. (2016). 4H-1,2,4-triazole-3-thiol, 4-cyclohexyl-5-phenyl- - Optional[1H NMR] - Spectrum.

- Current issues in pharmacy and medicine. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol.

- ResearchGate. (2018). Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol)

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. thieme-connect.de [thieme-connect.de]

- 5. reddit.com [reddit.com]

- 6. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 1H, 13C, 17O and 33S NMR investigation of some cyclohexyl phenyl sulphides, sulphoxides and sulphones | Semantic Scholar [semanticscholar.org]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. pubs.aip.org [pubs.aip.org]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. scribd.com [scribd.com]

An In-Depth Technical Guide to Thione-Thiol Tautomerism in 4-Substituted 1,2,4-Triazole-3-thiols

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a cornerstone of modern organic chemistry with profound implications for drug design and development.[1][2] Molecules capable of tautomerization can exhibit dramatically different physicochemical properties, such as hydrophobicity, pKa, and hydrogen bonding capabilities, which in turn dictates their interaction with biological targets.[3] This guide provides a comprehensive exploration of thione-thiol tautomerism in the privileged 1,2,4-triazole scaffold, specifically focusing on 4-substituted 1,2,4-triazole-3-thiols. These heterocycles are integral components of numerous established pharmaceuticals and are a focal point of ongoing drug discovery efforts due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] A thorough understanding of their tautomeric behavior is therefore critical for the rational design of novel therapeutics with optimized efficacy and pharmacokinetic profiles. This document will delve into the synthetic methodologies, advanced spectroscopic and computational techniques for characterization, and the influence of structural and environmental factors on the tautomeric equilibrium.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism represents a dynamic state where molecules can exist as a mixture of isomers that readily interconvert.[1] This is distinct from resonance, where a single molecule is described by multiple canonical forms. For medicinal chemists, the tautomeric state of a drug candidate is of paramount importance as different tautomers can display varied affinities for biological receptors and enzymes.[7] One tautomer may be the bioactive form, while another may be inactive or even contribute to off-target effects. The 1,2,4-triazole ring and its derivatives are prominent in a number of approved drugs, including the antifungal agents fluconazole and itraconazole, and the anticancer drug letrozole, underscoring the therapeutic relevance of this heterocyclic system.[5]

The 4-substituted 1,2,4-triazole-3-thiol core can exist in two primary tautomeric forms: the thione form and the thiol form. The position of this equilibrium is a delicate balance influenced by the nature of the substituent at the 4-position, the solvent, temperature, and pH. A comprehensive understanding of these factors is essential for predicting and controlling the tautomeric state, a crucial step in structure-activity relationship (SAR) studies and lead optimization.

The Thione-Thiol Equilibrium in 4-Substituted 1,2,4-Triazole-3-thiols

The central focus of this guide is the equilibrium between the thione and thiol tautomers of 4-substituted 1,2,4-triazole-3-thiols.

Caption: Thione-thiol tautomeric equilibrium.

Generally, in the solid state and in neutral solutions, the thione form is the predominant species.[7] However, the thiol form can be favored under certain conditions, and its presence can significantly impact the molecule's biological activity.[7] For instance, some studies have suggested that the thiol form is crucial for certain biological interactions.[8]

Synthesis of 4-Substituted 1,2,4-Triazole-3-thiols

A common and effective method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the cyclization of 1,4-disubstituted thiosemicarbazides in an alkaline medium.[9][10] This versatile approach allows for the introduction of a wide variety of substituents at the 4- and 5-positions.

Experimental Protocol: Synthesis of 5-(furan-2-yl)-4-(phenyl)-4H-1,2,4-triazole-3-thiol

This protocol is adapted from established literature procedures.[10]

-

Step 1: Synthesis of 1-(furan-2-carbonyl)-4-phenylthiosemicarbazide.

-

To a solution of furan-2-carbohydrazide (0.01 mol) in ethanol (20 mL), add phenyl isothiocyanate (0.01 mol).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Collect the precipitated solid by filtration, wash with cold ethanol, and dry.

-

-

Step 2: Cyclization to form 5-(furan-2-yl)-4-(phenyl)-4H-1,2,4-triazole-3-thiol.

-

Suspend the 1-(furan-2-carbonyl)-4-phenylthiosemicarbazide (0.005 mol) in an aqueous solution of sodium hydroxide (8%, 25 mL).

-

Heat the mixture under reflux for 5-7 hours.

-

After cooling, carefully acidify the solution with dilute hydrochloric acid to a pH of 5-6.

-

The resulting precipitate is the desired product.

-

Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure compound.

-

Caption: Synthetic workflow for a 4,5-disubstituted 1,2,4-triazole-3-thiol.

Analytical Techniques for Tautomeric Analysis

A multi-faceted analytical approach is necessary to unequivocally characterize the tautomeric equilibrium of 4-substituted 1,2,4-triazole-3-thiols.

Spectroscopic Methods

Spectroscopic techniques are the cornerstone for studying tautomerism, providing direct evidence of the co-existence of different forms in solution and the solid state.[7][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The presence of a broad signal in the range of 13-14 ppm is characteristic of the N-H proton in the thione form.[7] Conversely, the S-H proton of the thiol tautomer typically appears as a sharp signal at a much higher field, around 1.1-1.4 ppm, though it can sometimes be obscured by other signals.[7]

-

¹³C NMR: The thiocarbonyl (C=S) carbon of the thione form gives a characteristic signal in the downfield region of 167-170 ppm.[7][12]

-

-

Infrared (IR) Spectroscopy:

-

Thione Form: Characterized by a strong C=S stretching band between 1250-1340 cm⁻¹ and N-H stretching vibrations in the 3100-3460 cm⁻¹ region.[7]

-

Thiol Form: Exhibits a weak but sharp S-H stretching band around 2550-2650 cm⁻¹ and a C=N stretching band.[7][10] The absence of a strong C=S band is also indicative of the thiol form.

-

-

UV-Vis Spectroscopy: The electronic transitions of the two tautomers differ, allowing for their differentiation. The thione form typically shows an absorption maximum at a longer wavelength (around 250-310 nm) compared to the thiol form.[13]

| Spectroscopic Data for Thione vs. Thiol Tautomers | |

| Technique | Thione Form |

| ¹H NMR | N-H proton: ~13-14 ppm[7] |

| ¹³C NMR | C=S carbon: ~167-170 ppm[7][12] |

| IR Spectroscopy | C=S stretch: ~1250-1340 cm⁻¹[7] |

| N-H stretch: ~3100-3460 cm⁻¹[7] | |

| UV-Vis Spectroscopy | λmax: ~250-310 nm[13] |

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state, definitively identifying the predominant tautomer in the crystal lattice.[7] Numerous crystallographic studies have confirmed that 1,2,4-triazole-3-thiol derivatives predominantly exist in the thione form in the solid state.[14][15]